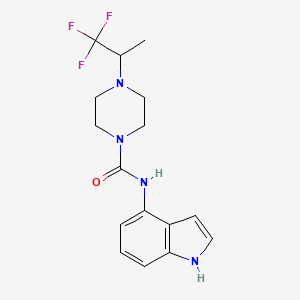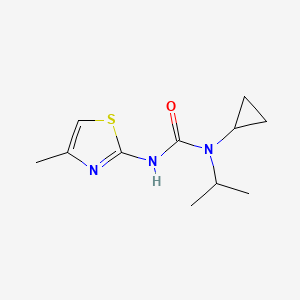
1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase enzyme that plays a crucial role in the signaling pathways of cytokines, which are involved in immune system regulation. CP-690,550 has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea works by inhibiting the activity of JAK3, which is a key enzyme in the signaling pathways of cytokines. Cytokines are involved in immune system regulation and are responsible for the inflammation associated with autoimmune diseases. By inhibiting JAK3, this compound reduces the production of cytokines and thus reduces inflammation and the associated symptoms.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the production of cytokines, including interleukin-2, interleukin-4, interleukin-6, interleukin-7, interleukin-12, and interferon-gamma. This compound has also been shown to reduce the activation of T cells, which are involved in the immune response. In clinical studies, this compound has been shown to reduce the signs and symptoms of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for JAK3, which makes it a potent inhibitor. This compound has also been extensively studied in preclinical and clinical trials, which makes it a well-characterized compound. One limitation of this compound is that it is not specific to JAK3 and can also inhibit JAK2 and TYK2. This can lead to off-target effects and potential toxicity.
Direcciones Futuras
1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea has several potential future directions. One direction is the development of more specific JAK3 inhibitors that can reduce off-target effects and potential toxicity. Another direction is the investigation of the long-term safety and efficacy of this compound in the treatment of autoimmune diseases. This compound may also have potential applications in the treatment of other diseases, such as cancer, where cytokines play a role in tumor growth and progression. Further research is needed to explore these potential applications.
Métodos De Síntesis
1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea can be synthesized through a multistep process. The first step involves the reaction of 4-methyl-1,3-thiazol-2-amine with 2-bromoacetophenone to form 4-methyl-1,3-thiazol-2-yl-phenyl-ketone. The second step involves the reaction of 4-methyl-1,3-thiazol-2-yl-phenyl-ketone with cyclopropylamine to form 1-cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)urea. The final step involves the reaction of 1-cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)urea with isobutyl chloroformate to form this compound, which is this compound.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of autoimmune diseases. In a phase II clinical trial, this compound was shown to be effective in reducing the signs and symptoms of rheumatoid arthritis in patients who were refractory to methotrexate. In another phase II clinical trial, this compound was shown to be effective in reducing the severity of psoriasis in patients who were refractory to other treatments. This compound has also been shown to be effective in reducing the severity of inflammatory bowel disease in preclinical models.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-7(2)14(9-4-5-9)11(15)13-10-12-8(3)6-16-10/h6-7,9H,4-5H2,1-3H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLSIPCNVWIENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)N(C2CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
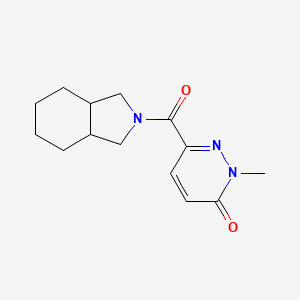
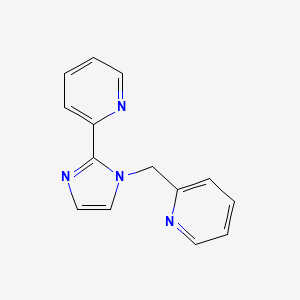
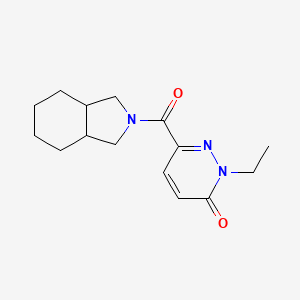
![1-[2-(1,2,4-Triazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1-benzazepine](/img/structure/B7584205.png)
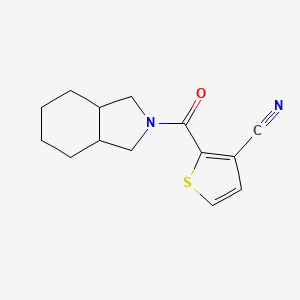
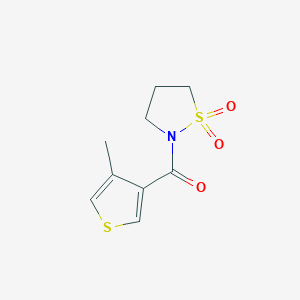
![N-[1-[(1-ethylcyclopropyl)methylamino]-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide](/img/structure/B7584211.png)
![3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584220.png)
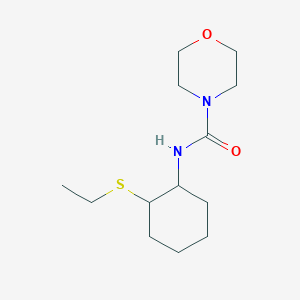
![3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7584225.png)
![3-[(4-Benzylidenepiperidin-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7584248.png)
![5-[(4-Benzylidenepiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7584252.png)
![(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone](/img/structure/B7584259.png)
